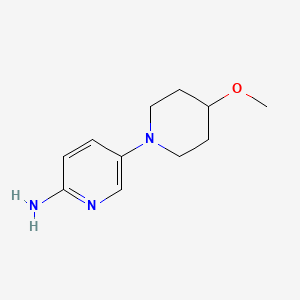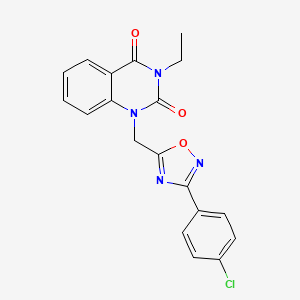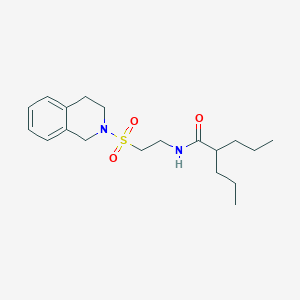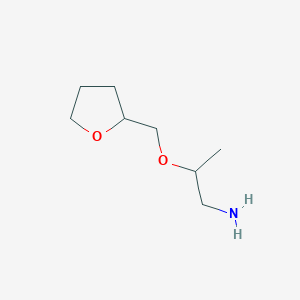![molecular formula C24H20ClN3O4S B2510442 4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione CAS No. 899782-93-5](/img/structure/B2510442.png)
4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione is a useful research compound. Its molecular formula is C24H20ClN3O4S and its molecular weight is 481.95. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures and Crystallography
Research into compounds similar to the one often focuses on their ability to form supramolecular structures through weak intermolecular interactions. For instance, studies on derivatives of dioxane-diones and chlorophenyl-propenylidene have elucidated how these molecules crystallize in specific space groups and form dimers or tetramers through weak C-H...O hydrogen bonds. These findings contribute to our understanding of molecular packing, crystal engineering, and the design of materials with desired physical properties (Low et al., 2002).
Reactivity and Chemical Synthesis
The reactivity of similar compounds in chemical reactions, such as the Diels-Alder and ene reactions, is another area of interest. Studies have shown that derivatives of triazoline-diones are extremely reactive dienophiles and enophiles, offering pathways to synthesize alternating copolymers. This research contributes to the development of new materials and the exploration of reaction mechanisms that could be applied to a wide range of chemical syntheses (Mallakpour & Butler, 1985).
Novel Heterocyclic Systems
Investigations into the synthesis of novel heterocyclic systems often feature compounds with complex structures, including those with multiple rings and functional groups. For example, the synthesis and characterization of tricyclic systems involving nickel-induced carbon–carbon bond formation have been reported. These studies not only expand the repertoire of synthetic organic chemistry but also offer insights into the mechanisms of metal-induced transformations, potentially leading to new catalysts and synthetic methodologies (Tandon & Lucas, 2008).
Coordination Chemistry and Metal Complexes
The synthesis and characterization of metal complexes with cyclic and acyclic Schiff-base derivatives highlight the versatility of similar compounds in forming complexes with transition metal ions. These studies provide valuable information on the ligand behavior, coordination geometry, and electronic properties of metal complexes, which are relevant for applications in catalysis, materials science, and the design of functional molecules (Saleh, 2005).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN3O4S/c25-16-8-12-17(13-9-16)27-22(29)21-19-4-2-1-3-5-20(19)33-23(21)26(24(27)30)14-15-6-10-18(11-7-15)28(31)32/h6-13,21H,1-5,14H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSBAXFSIEVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=[N+](C(=O)N(C(=O)C23)C4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN3O4S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75185477 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2510359.png)


![1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2510363.png)

![3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2510369.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2510372.png)




![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2510380.png)
